molecular formula C13H17N3O3 B12818518 (R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Cat. No.: B12818518
M. Wt: 263.29 g/mol
InChI Key: NIXFVDGBGVLYCM-ZDUSSCGKSA-N
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Description

®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves multiple steps, including cyclization and functional group transformations. One common approach is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the spirocyclic core, which is then further functionalized to introduce the nitro group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for cyclization, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve solvents like acetonitrile and controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets and pathways. The nitro group and spirocyclic structure allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(3R)-5'-nitrospiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]

InChI

InChI=1S/C13H17N3O3/c17-16(18)11-5-9-6-13(19-12(9)14-7-11)8-15-3-1-10(13)2-4-15/h5,10,14H,1-4,6-8H2/t13-/m0/s1

InChI Key

NIXFVDGBGVLYCM-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-]

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-]

Origin of Product

United States

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